N-Pentadecanoyl-D-erythro-sphingosine-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Pentadecanoyl-D-erythro-sphingosine-d7 involves the acylation of sphingosine with pentadecanoic acid. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The deuterated version is synthesized by incorporating deuterium atoms into the sphingosine backbone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is typically produced in specialized facilities equipped to handle deuterated chemicals and maintain anhydrous conditions .
Analyse Chemischer Reaktionen
Types of Reactions
N-Pentadecanoyl-D-erythro-sphingosine-d7 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ceramide-1-phosphate.
Reduction: Reduction reactions can convert the ceramide into dihydroceramide.
Substitution: Substitution reactions can modify the head group of the ceramide, leading to the formation of different sphingolipids.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used depending on the desired product, such as alcohols or amines.
Major Products
Ceramide-1-phosphate: Formed through oxidation.
Dihydroceramide: Formed through reduction.
Different sphingolipids: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
N-Pentadecanoyl-D-erythro-sphingosine-d7 has a wide range of applications in scientific research:
Chemistry: Used as a standard in lipidomics studies to measure ceramide levels in various samples.
Biology: Helps in studying the role of ceramides in cell differentiation, proliferation, and apoptosis.
Medicine: Used in research related to metabolic disorders, cancer, and neurodegenerative diseases.
Industry: Employed in the development of pharmaceuticals and cosmetic products
Wirkmechanismus
N-Pentadecanoyl-D-erythro-sphingosine-d7 exerts its effects by acting as a precursor for several sphingolipids. Ceramides play a crucial role in cell signaling pathways, influencing processes such as cell differentiation, proliferation, and apoptosis. The compound interacts with specific molecular targets, including protein kinases and phosphatases, to modulate these pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- C16 Ceramide-d7 (d18:1-d7/16:0)
- C18 Ceramide-d7 (d18:1-d7/18:0)
- C24:1 Ceramide-d7 (d18:1-d7/24:1 (15Z))
- C24 Ceramide-d7 (d18:1-d7/24:0)
Uniqueness
N-Pentadecanoyl-D-erythro-sphingosine-d7 is unique due to its specific chain length (C15) and deuterated nature, which makes it particularly useful as a standard in mass spectrometry. Its unique properties allow for precise quantification and analysis of ceramides in biological samples .
Eigenschaften
Molekularformel |
C33H65NO3 |
---|---|
Molekulargewicht |
530.9 g/mol |
IUPAC-Name |
N-[(E,2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadec-4-en-2-yl]pentadecanamide |
InChI |
InChI=1S/C33H65NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-32(36)31(30-35)34-33(37)29-27-25-23-21-19-16-14-12-10-8-6-4-2/h26,28,31-32,35-36H,3-25,27,29-30H2,1-2H3,(H,34,37)/b28-26+/t31-,32+/m0/s1/i1D3,3D2,5D2 |
InChI-Schlüssel |
HBULQAPKKLNTLT-CVNQHAACSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCCCC)O |
Kanonische SMILES |
CCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.